molecular formula C9H16BN3O2 B2501170 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole CAS No. 1657004-85-7

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Cat. No.: B2501170
CAS No.: 1657004-85-7
M. Wt: 209.06
InChI Key: FQPOORRQYDHPSV-UHFFFAOYSA-N
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Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a boron-containing heterocyclic compound It is characterized by the presence of a triazole ring substituted with a methyl group and a dioxaborolane moiety

Scientific Research Applications

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The dioxaborolane moiety can be introduced through a subsequent borylation reaction using pinacolborane and a suitable catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is unique due to its combination of a triazole ring and a dioxaborolane moiety. This structure provides distinct chemical reactivity and potential for diverse applications compared to similar compounds. The presence of the triazole ring allows for click chemistry applications, while the dioxaborolane moiety offers unique interactions with biomolecules and materials.

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-11-13(5)12-7/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOORRQYDHPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657004-85-7
Record name 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
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